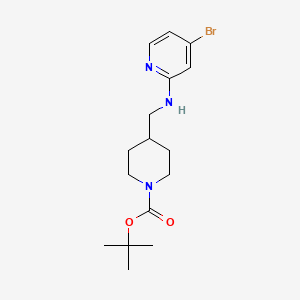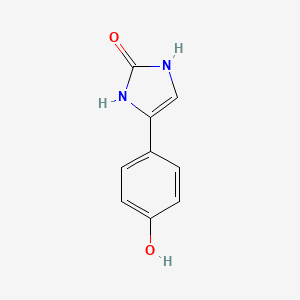
4-(4-hydroxyphenyl)-1H-imidazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Hydroxyphenyl)-1H-imidazol-2(3H)-one is a chemical compound known for its unique structure and properties. It features an imidazole ring substituted with a hydroxyphenyl group, making it a compound of interest in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-hydroxyphenyl)-1H-imidazol-2(3H)-one typically involves the reaction of 4-hydroxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the imidazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions: 4-(4-Hydroxyphenyl)-1H-imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Ethers or esters of the hydroxyphenyl group.
科学研究应用
4-(4-Hydroxyphenyl)-1H-imidazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-(4-hydroxyphenyl)-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyphenyl group plays a crucial role in these interactions, often forming hydrogen bonds with amino acid residues in the enzyme’s active site. Additionally, the imidazole ring can participate in π-π stacking interactions, further stabilizing the compound-enzyme complex.
相似化合物的比较
4-Hydroxyphenylacetic acid: Similar hydroxyphenyl group but lacks the imidazole ring.
4-Hydroxyphenylpyruvic acid: Contains a hydroxyphenyl group and a keto group, differing in structure and reactivity.
4-Hydroxyphenylalanine (Tyrosine): An amino acid with a hydroxyphenyl group, differing in its biological role and properties.
Uniqueness: 4-(4-Hydroxyphenyl)-1H-imidazol-2(3H)-one is unique due to the presence of both the hydroxyphenyl group and the imidazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
属性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC 名称 |
4-(4-hydroxyphenyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C9H8N2O2/c12-7-3-1-6(2-4-7)8-5-10-9(13)11-8/h1-5,12H,(H2,10,11,13) |
InChI 键 |
ALPSPZYCUHHCRK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CNC(=O)N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


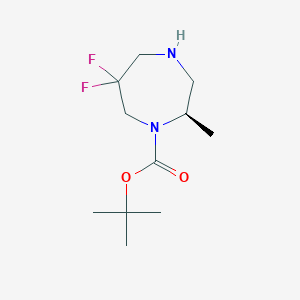
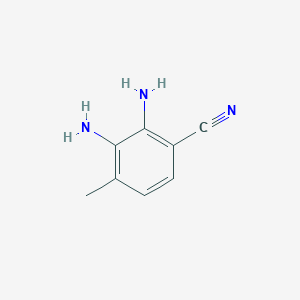
![(18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B12828650.png)
![2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12828658.png)


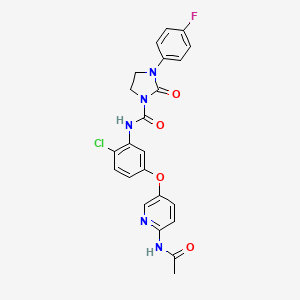
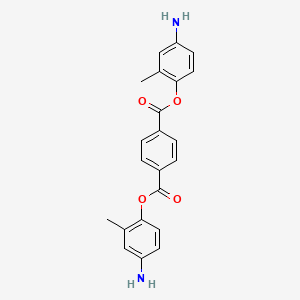
![1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B12828703.png)
![3-(4-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B12828709.png)

![2-(Chlorofluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12828721.png)
![3-{[2-(Propylsulfanyl)ethyl]sulfanyl}propanoic acid](/img/structure/B12828728.png)
